molecular formula C13H13FN4O3S2 B2936765 Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 886937-44-6

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2936765
CAS No.: 886937-44-6
M. Wt: 356.39
InChI Key: BINAZKKQPHKUQA-UHFFFAOYSA-N
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Description

“Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate” is a complex organic compound. It contains several functional groups, including a ureido group, a thiadiazole ring, and a propanoate ester. The presence of a fluorophenyl group indicates that the compound might have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a cyclization reaction . The ureido group might be introduced through a condensation reaction . The propanoate ester could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, while the ureido group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorophenyl group could enhance its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Anticancer Activity

Research into thiadiazole derivatives, including those structurally related to Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate, has shown promising anticancer properties. For instance, a series of thiadiazole derivatives demonstrated marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One compound, in particular, showed significant activity with IC50 values of 13.92 ± 0.22 µM against HeLa and 37.91 ± 0.10 µM against HCT116, highlighting the potential of thiadiazole derivatives in cancer treatment (S. Karakuş et al., 2018).

Neuroprotective Activities

Another study focused on the anticancer and neuroprotective activities of a thiadiazole-based compound, emphasizing its ability to inhibit tumor cell proliferation in various cancers, including nervous system cancers and peripheral cancers such as colon adenocarcinoma and lung carcinoma. Notably, the compound exhibited trophic effects in neuronal cell culture without affecting the viability of normal cells, suggesting its potential as a neuroprotective agent (W. Rzeski et al., 2007).

Physicochemical and Fluorescence Studies

Research has also been conducted on the physicochemical properties and fluorescence effects of thiadiazole derivatives. One study investigated the dual fluorescence effects in selected 2-amino-1,3,4-thiadiazoles, revealing how specific molecular aggregations can induce charge transfer within the molecule, affecting fluorescence. This suggests the potential use of such compounds as fluorescence probes in molecular biology and medicine (Iwona Budziak et al., 2019).

Solvent Effects on Molecular Aggregation

Another aspect of research on thiadiazole derivatives includes studying solvent effects on molecular aggregation, which has implications for understanding how these compounds interact in different environments. This research can inform their application in various fields, from pharmaceutical formulation to materials science (A. Matwijczuk et al., 2016).

Mechanism of Action

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it might have interesting reactivity that could be exploited in fields such as medicinal chemistry .

Properties

IUPAC Name

methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3S2/c1-7(10(19)21-2)22-13-18-17-12(23-13)16-11(20)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINAZKKQPHKUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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